molecular formula C26H21N5O4S B2761471 N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536716-87-7

N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2761471
CAS No.: 536716-87-7
M. Wt: 499.55
InChI Key: NDGPPACQSXPOOE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative featuring a thioacetamide linker substituted with a 2,4-dimethylphenyl group and a 4-nitrophenyl moiety at position 3 of the pyrimidoindole core. The pyrimido[5,4-b]indole scaffold is structurally similar to purine bases, enabling interactions with biological targets such as Toll-like receptors (TLRs) .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-15-7-12-20(16(2)13-15)27-22(32)14-36-26-29-23-19-5-3-4-6-21(19)28-24(23)25(33)30(26)17-8-10-18(11-9-17)31(34)35/h3-13,28H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGPPACQSXPOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C21H18N6O4
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 887459-00-9
PropertyValue
Molecular FormulaC21H18N6O4
Molecular Weight418.4 g/mol
CAS Number887459-00-9

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimido compounds have shown activity against various bacterial strains. The presence of the nitrophenyl group has been linked to enhanced antimicrobial efficacy due to its electron-withdrawing properties, which can increase the compound's reactivity towards bacterial targets .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Similar compounds have been evaluated for their ability to inhibit viral replication. For example, derivatives containing the pyrimidine moiety have been tested against HIV and other viruses, demonstrating promising results in inhibiting viral enzymes like reverse transcriptase .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes involved in metabolic pathways. For instance, some derivatives showed moderate inhibitory effects on liver microsomal enzymes involved in drug metabolism .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated a series of nitrophenyl-substituted compounds for their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard antibiotics .
  • Antiviral Screening : Another research focused on the antiviral potential of pyrimidine derivatives. The compound demonstrated IC50 values in the low micromolar range against HIV strains, indicating a strong potential for further development as an antiviral agent .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that related compounds could inhibit retinoic acid metabolizing enzymes with varying potencies. The incorporation of specific functional groups enhanced their inhibitory effects significantly .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Structure-Activity Relationship (SAR) : Modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Some compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against resistant strains .
  • Broad-Spectrum Activity : The compound's derivatives have shown activity against various fungal pathogens, including drug-resistant strains of Candida, indicating its potential for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties:

  • Mechanism of Action : It may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • DNA Intercalation : There is potential for intercalating into DNA, affecting gene expression and cellular functions .

Case Studies

  • A study highlighted the synthesis and evaluation of various thieno[3,2-d]pyrimidine derivatives for their antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against resistant bacterial strains .
  • Another investigation focused on the anticancer potential of similar compounds where structure modifications led to improved selectivity and potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations among analogs include substitutions on the pyrimidoindole core, the aryl group at position 3, and the acetamide-linked substituent. These modifications influence solubility, target affinity, and metabolic stability.

Compound Name / ID Core Substitutions Acetamide Substituent Biological Activity / Notes Reference
Target Compound 3-(4-nitrophenyl), 4-oxo N-(2,4-dimethylphenyl) Hypothesized TLR4/kinase modulation (based on analogs) -
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide (537667-86-0) 3-methyl, 4-oxo N-(4-methylphenyl) Not explicitly tested; structural analog with reduced steric bulk
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(3-methoxyphenyl), 4-oxo N-(4-ethylphenyl) Enhanced solubility due to methoxy group; potential TLR4 ligand
N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1438280-52-4) 3-phenyl, 4-oxo N-cyclopentyl Tested for TLR4 activation; cyclopentyl group improves membrane permeability
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide 3-phenyl, 4-oxo N-(tetrahydrofuran-2-ylmethyl) Moderate TLR4 agonism; polar substituent enhances aqueous solubility
2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid N-(4-nitrophenyl) Antiproliferative activity; nitro group critical for cytotoxicity

Physicochemical and Spectral Data

While spectral data for the target compound are absent in the evidence, analogs provide benchmarks:

  • HRMS : Pyrimidoindole derivatives typically show [M+H]+ peaks between m/z 450–600 (e.g., compound 33 in : calc. 521.2301, exp. 521.2299) .
  • ¹H NMR : Pyrimidoindole protons resonate at δ 7.5–8.5 ppm (aromatic), while acetamide methyl groups appear at δ 2.0–2.5 ppm .

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